N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiadiazole ring, and a piperazine group substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling of the piperazine derivative: The piperazine ring, substituted with a fluorophenyl group, is introduced through nucleophilic substitution reactions.
Final assembly: The benzo[d]thiazole and thiadiazole intermediates are coupled via a thioether linkage, often using a thiolating agent like thiourea.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioether linkages.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Explored for its binding affinity to various biological targets.
Medicine:
- Potential applications in the development of drugs for neurological disorders due to its piperazine moiety.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the development of specialty chemicals.
- Potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole and benzo[d]thiazole rings may interact with enzymes involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness: The presence of the fluorophenyl group in N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique candidate for drug development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS3/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)20-25-26-21(32-20)30-13-18(29)24-19-23-16-3-1-2-4-17(16)31-19/h1-8H,9-13H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRJTZAYRQCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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